molecular formula C9H18O B073185 1,2,2-Trimethylcyclohexanol CAS No. 1321-60-4

1,2,2-Trimethylcyclohexanol

Cat. No. B073185
CAS RN: 1321-60-4
M. Wt: 142.24 g/mol
InChI Key: UENOQWSWMYJKIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,2-Trimethylcyclohexanol, also known as TCH, is a cyclic alcohol with a molecular formula of C9H18O. It is a colorless liquid with a mild odor and is commonly used as a solvent in various industrial applications. TCH has gained attention in recent years due to its potential use in scientific research, specifically in the field of organic chemistry.

Mechanism Of Action

The mechanism of action of 1,2,2-Trimethylcyclohexanol is not fully understood, but it is believed to act as a reducing agent in certain chemical reactions. It may also act as a chiral auxiliary in asymmetric synthesis reactions, allowing for the production of enantiomerically pure compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1,2,2-Trimethylcyclohexanol. However, it is not believed to have any significant toxic effects on humans or animals.

Advantages And Limitations For Lab Experiments

One advantage of using 1,2,2-Trimethylcyclohexanol in lab experiments is its ability to act as a chiral auxiliary in asymmetric synthesis reactions, allowing for the production of enantiomerically pure compounds. 1,2,2-Trimethylcyclohexanol is also a relatively inexpensive and readily available solvent. However, one limitation of using 1,2,2-Trimethylcyclohexanol is its low boiling point, which may limit its use in certain reactions.

Future Directions

There are several potential future directions for the use of 1,2,2-Trimethylcyclohexanol in scientific research. One area of interest is the use of 1,2,2-Trimethylcyclohexanol as a solvent in the synthesis of new pharmaceutical compounds. 1,2,2-Trimethylcyclohexanol may also be used as a chiral auxiliary in the production of new enantiomerically pure compounds. Additionally, further research may be conducted to better understand the mechanism of action of 1,2,2-Trimethylcyclohexanol in certain chemical reactions.

Synthesis Methods

The synthesis of 1,2,2-Trimethylcyclohexanol involves the reduction of the corresponding ketone, 1,2,2-trimethylcyclohexanone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction takes place in a solvent such as ethanol or tetrahydrofuran and is typically carried out under reflux conditions.

Scientific Research Applications

1,2,2-Trimethylcyclohexanol has been used in various scientific research applications, particularly in the field of organic chemistry. It has been used as a solvent for the synthesis of various organic compounds, including natural products and pharmaceuticals. 1,2,2-Trimethylcyclohexanol has also been used as a chiral auxiliary in asymmetric synthesis reactions, allowing for the production of enantiomerically pure compounds.

properties

CAS RN

1321-60-4

Product Name

1,2,2-Trimethylcyclohexanol

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

1,2,2-trimethylcyclohexan-1-ol

InChI

InChI=1S/C9H18O/c1-8(2)6-4-5-7-9(8,3)10/h10H,4-7H2,1-3H3

InChI Key

UENOQWSWMYJKIW-UHFFFAOYSA-N

SMILES

CC1(CCCCC1(C)O)C

Canonical SMILES

CC1(CCCCC1(C)O)C

Origin of Product

United States

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